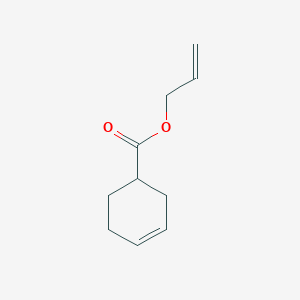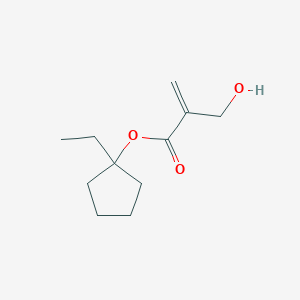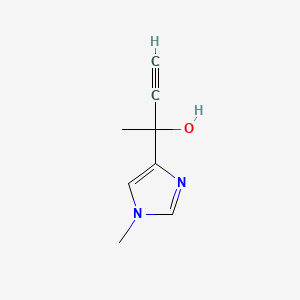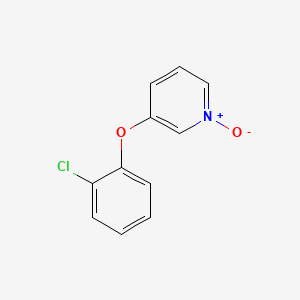
(R)-1-(3-Phenoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Phenoxy-alpha-methylbenzenemethanol is an organic compound with a chiral center, making it optically active. This compound is characterized by a phenoxy group attached to a benzene ring, with a hydroxyl group and a methyl group on the alpha carbon. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenoxy-alpha-methylbenzenemethanol typically involves the reaction of phenol with an appropriate benzyl halide under basic conditions to form the phenoxybenzene intermediate. This intermediate is then subjected to a Grignard reaction with a suitable methyl ketone to introduce the alpha-methyl group. The final step involves the reduction of the ketone to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of ®-3-Phenoxy-alpha-methylbenzenemethanol may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high enantioselectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Phenoxy-alpha-methylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the corresponding alkane
Substitution: Formation of substituted aromatic compounds
Applications De Recherche Scientifique
®-3-Phenoxy-alpha-methylbenzenemethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-3-Phenoxy-alpha-methylbenzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group and the hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Phenoxy-alpha-methylbenzenemethanol: The enantiomer of the compound, with similar chemical properties but different biological activities due to its chirality.
3-Phenoxybenzyl alcohol: Lacks the alpha-methyl group, resulting in different reactivity and applications.
3-Phenoxyacetophenone: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness
®-3-Phenoxy-alpha-methylbenzenemethanol is unique due to its chiral center, which imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Propriétés
Formule moléculaire |
C14H14O2 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(1R)-1-(3-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H14O2/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11,15H,1H3/t11-/m1/s1 |
Clé InChI |
MYWBBBSIAHHXJK-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC=C1)OC2=CC=CC=C2)O |
SMILES canonique |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-1-(4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-2-hydroxypropan-1-one](/img/structure/B8438180.png)






